Fitc-lmnnaehinqfymfi
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Overview
Description
FITC-LMNNAEHINQFYMFI, also known as Fluorescein isothiocyanate, is a derivative of fluorescein. It is widely used in various scientific applications due to its fluorescent properties. The compound is characterized by the presence of an isothiocyanate group (-N=C=S) which replaces a hydrogen atom on the fluorescein molecule, making it highly reactive towards nucleophiles such as amine and sulfhydryl groups on proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The isothiocyanate group is introduced by replacing a hydrogen atom on the fluorescein molecule .
Industrial Production Methods
In industrial settings, the production of fluorescein isothiocyanate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Fluorescein isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with primary amines to form stable thiourea bonds.
Addition Reactions: The compound can react with nucleophiles such as amine and sulfhydryl groups on proteins.
Common Reagents and Conditions
Primary Amines: React with the isothiocyanate group to form thiourea bonds.
Sulfhydryl Groups: Can also react with the isothiocyanate group under specific conditions.
Major Products Formed
The major products formed from these reactions are fluorescein-labeled biomolecules, which are used in various analytical and diagnostic applications .
Scientific Research Applications
Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Flow Cytometry: Used to label antibodies and other proteins for cell sorting and analysis.
Fluorescence Microscopy: Employed to visualize cellular structures and processes.
Immunohistochemistry: Used to detect specific antigens in tissue samples.
Enzyme Kinetics: Applied in the study of enzyme activity and interactions.
Fluorescence In Situ Hybridization (FISH): Used to detect specific DNA sequences in chromosomes.
Mechanism of Action
The mechanism of action of fluorescein isothiocyanate involves its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. This results in the formation of stable thiourea bonds, which attach the fluorescent label to the target biomolecule. The fluorescence properties of the compound allow for the visualization and detection of the labeled biomolecules in various analytical techniques .
Comparison with Similar Compounds
Fluorescein isothiocyanate is often compared with other fluorescent dyes such as:
Alexa Fluor 488: Known for its higher photostability and fluorescence intensity.
DyLight 488: Offers improved photostability and brightness compared to fluorescein isothiocyanate.
Oregon Green 488: Similar to fluorescein isothiocyanate but with modifications that allow for better performance under varying pH conditions.
These compounds are used in similar applications but may be chosen based on specific experimental requirements such as photostability, fluorescence intensity, and pH sensitivity .
Properties
Molecular Formula |
C107H136N22O27S3 |
---|---|
Molecular Weight |
2258.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[1,4-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C107H136N22O27S3/c1-10-55(5)88(103(151)125-79(51-85(111)135)99(147)116-68(35-37-82(108)132)91(139)119-73(44-58-21-14-12-15-22-58)98(146)121-74(46-60-29-31-62(130)32-30-60)97(145)118-70(39-41-158-8)93(141)120-75(45-59-23-16-13-17-24-59)101(149)129-89(104(152)153)56(6)11-2)128-102(150)76(47-61-52-112-53-113-61)122-92(140)69(36-38-86(136)137)115-90(138)57(7)114-95(143)77(49-83(109)133)124-100(148)78(50-84(110)134)123-94(142)71(40-42-159-9)117-96(144)72(43-54(3)4)127-106(157)126-67-27-20-26-66-87(67)105(154)156-107(66)64-25-18-19-28-80(64)155-81-48-63(131)33-34-65(81)107/h12-34,48,52-57,68-79,88-89,130-131H,10-11,35-47,49-51H2,1-9H3,(H2,108,132)(H2,109,133)(H2,110,134)(H2,111,135)(H,112,113)(H,114,143)(H,115,138)(H,116,147)(H,117,144)(H,118,145)(H,119,139)(H,120,141)(H,121,146)(H,122,140)(H,123,142)(H,124,148)(H,125,151)(H,128,150)(H,129,149)(H,136,137)(H,152,153)(H2,126,127,157) |
InChI Key |
IHNJXISEZYRUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CC=C(C=C2)O)C(=NC(CCSC)C(=NC(CC3=CC=CC=C3)C(=NC(C(C)CC)C(=O)O)O)O)O)O)O)O)O)N=C(C(CC4=CN=CN4)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CC(=N)O)N=C(C(CCSC)N=C(C(CC(C)C)NC(=NC5=CC=CC6=C5C(=O)OC67C8=C(C=C(C=C8)O)OC9=CC=CC=C79)S)O)O)O)O)O)O)O |
Origin of Product |
United States |
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